1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound notable for its potential applications in medicinal chemistry and material science. This compound belongs to a class of molecules that exhibit significant biological activity, particularly in the modulation of various biochemical pathways.
The compound is primarily synthesized in laboratory settings, with advancements in organic synthesis techniques allowing for its efficient production. Research into this compound has been driven by its structural uniqueness and potential therapeutic applications.
1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone can be classified as:
The synthesis of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone typically involves the following steps:
The molecular structure of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone features:
1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone is closely linked to its interactions with biological targets:
Research indicates that compounds with similar structures can influence signaling pathways related to glucose metabolism and insulin secretion.
1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone has several scientific uses:
Research continues to explore the full range of applications for this compound as new synthetic methodologies are developed and its biological activity is further characterized.
Indole-based trifluoromethyl ketone derivatives represent a specialized class of heterocyclic compounds with distinctive physicochemical properties and broad therapeutic potential. These molecules integrate two pharmacologically significant components: a halogenated indole scaffold and a trifluoroethanone moiety. The strategic incorporation of bromine at specific positions on the indole ring system, particularly the C7 position, and the attachment of a trifluoroacetyl group at the C3 position create unique electronic and steric profiles that influence molecular recognition and metabolic stability. This structural synergy enables targeted interactions with biological targets, including enzymes involved in inflammation, oncology, and central nervous system disorders. The focused exploration of 7-bromo-substituted indolyl trifluoroethanones addresses a niche yet critical area in medicinal chemistry, bridging halogen-directed specificity with fluorine-derived bioavailability enhancements.
Halogenated indole scaffolds serve as privileged structures in drug discovery due to their versatility in modulating target affinity and pharmacokinetic behavior. The inclusion of bromine, a heavy halogen, at the indole ring’s C7 position (Figure 1) induces several biologically advantageous effects. Sterically, bromine’s substantial van der Waals radius (1.85 Å) creates defined molecular contours that enhance complementarity with hydrophobic binding pockets. Electronically, bromine acts as a weak hydrogen-bond acceptor and exerts both inductive and resonance effects on the indole π-system, fine-tuning electron density across the bicyclic structure. This redistribution facilitates electrophilic substitutions at electron-rich positions (e.g., C2 and C5) while directing nucleophiles toward the C4 and C6 sites [3].
Table 1: Key Halogenated Indole Building Blocks and Their Applications
Indole Derivative | Halogen Position | Biological Relevance |
---|---|---|
5-Bromo-3-(trifluoroacetyl)indole | C5 | Serotonin receptor modulation |
1-(4-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | C4 | Kinase inhibition scaffolds |
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | C6 | Antimicrobial agents (cited in search results) [2] [4] |
1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | C7 | Theoretical: Enhanced blood-brain barrier permeability |
The 7-bromo substitution is particularly understudied compared to C4, C5, or C6 isomers. Its location on the indole’s benzene ring imposes distinct dipole moments that may improve blood-brain barrier penetration—a property critical for neurotherapeutic agents [3] [7]. Furthermore, bromine at C7 sterically shields the C6 position, potentially reducing oxidative metabolism and extending compound half-life. Synthetic routes to 7-bromoindoles typically involve electrophilic bromination of protected indoles using bromine or N-bromosuccinimide, where directing groups or steric effects favor C7 substitution [1].
The trifluoroethanone group (–COCF₃) is a critical determinant of the bioactivity and physicochemical behavior of indole-based derivatives. Its strong electron-withdrawing nature (−I effect) arises from the electronegativity of fluorine atoms (3.98 Pauling scale) and the stability of the trifluoromethyl group. When attached to the C3 position of the indole scaffold, the trifluoroethanone moiety significantly reduces electron density at the carbonyl oxygen, enhancing its electrophilicity. This polarization promotes reversible nucleophilic attacks by serine residues in enzyme active sites, making such compounds potent inhibitors of hydrolases (e.g., proteases, esterases) [2] [4].
Table 2: Physicochemical Properties of Trifluoroethanone-Functionalized Indoles
Property | 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone [4] | Theoretical 7-Bromo Isomer |
---|---|---|
Molecular Formula | C₁₀H₅BrF₃NO | C₁₀H₅BrF₃NO |
Molecular Weight | 292.05 g/mol | 292.05 g/mol |
SMILES | FC(F)(F)C(C₁=CNC₂=C₁C=CC(Br)=C₂)=O | FC(F)(F)C(C₁=CNC₂=C₁C=C(Br)C=C₂)=O |
Calculated LogP | 3.6754 [2] | ~3.8 (estimated) |
Hydrogen Bond Acceptors/Donors | 2 / 1 | 2 / 1 |
Metabolically, the trifluoromethyl group enhances stability by resisting oxidative degradation and reducing cytochrome P450-mediated deactivation. Fluorine’s low polar surface area also improves membrane permeability. Computational analyses of analogs like 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone reveal moderate lipophilicity (LogP 3.6754) [2], suggesting that the 7-bromo isomer would exhibit similar passive diffusion capabilities. The ketone carbonyl’s infrared stretching frequency in such compounds typically falls near 1720 cm⁻¹, indicating strong inductive effects from the –CF₃ group [4].
Despite the established utility of halogenated indoles and trifluoroethanone motifs, 7-bromo-substituted indolyl trifluoroethanones remain underexplored, creating significant knowledge gaps. First, synthetic accessibility challenges exist: While 6-bromo isomers (e.g., CAS 79878-02-7) are commercially available [2] [4] [7], 7-bromo analogs require multistep syntheses involving directed ortho-metalation or Pd-catalyzed couplings, limiting their accessibility. Second, structure-activity relationship (SAR) data is sparse for C7 bromination. The position of bromine dramatically alters electronic effects across the indole system, yet no systematic studies compare C4, C6, and C7 isomers in common biological assays.
Table 3: Knowledge Gaps in 7-Bromo-Substituted Indolyl Trifluoroethanone Research
Knowledge Gap | Research Implication |
---|---|
Synthetic methodologies | Develop regioselective C7 bromination strategies avoiding C5/C6 contamination [7] |
Electronic impact of C7 bromine | Characterize dipole moments and electrostatic potential maps vs. C6 isomers |
Target engagement profiles | Screen against kinase, protease, and GPCR panels to identify unique selectivity windows |
Metabolic stability | Compare microsomal half-lives of C6 vs. C7 brominated analogs |
Third, the biological target landscape for 7-bromo derivatives is unmapped. Unlike 6-bromo analogs investigated as antimicrobial intermediates [4], 7-bromo compounds may exhibit enhanced CNS activity due to increased lipophilicity and altered molecular polarizability. Finally, the combined impact of the 7-bromo and trifluoroacetyl groups on crystallographic packing remains unstudied—a critical gap given fluorine’s role in forming intermolecular C−F···H−N interactions. Addressing these gaps could unlock new lead compounds for neurological disorders or resistant infections where conventional indole derivatives show limitations [1] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4